2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c1-29-18-13-11-17(12-14-18)26-22(28)15-21-23(16-7-3-2-4-8-16)27-24(30-21)19-9-5-6-10-20(19)25/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKOZUWBAUYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
-
Step 1: Formation of Thiazole Ring
Reactants: α-haloketone (e.g., 2-chloroacetophenone) and thioamide (e.g., thiourea)
Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide
Product: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole
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Step 2: Acetylation
Reactants: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole and acetic anhydride
Conditions: Reflux in the presence of a catalyst such as pyridine
Product: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetate
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Step 3: Amidation
Reactants: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetate and 4-methoxyaniline
Conditions: Reflux in the presence of a base such as triethylamine
Product: this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, resulting in the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiazole derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Structural Representation
The compound features a thiazole ring, which is known for its diverse biological activities, and is substituted with various aromatic groups that enhance its pharmacological profile.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Thiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : A study demonstrated that thiazole-based compounds showed selective toxicity towards human glioblastoma cells, indicating their potential as targeted anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazoles are known to possess broad-spectrum antibacterial properties:
- Research Findings : Studies have shown that certain thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics .
- Application : The development of new antimicrobial agents based on thiazole structures could address the growing issue of antibiotic resistance.
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant effects:
- Evidence : Several thiazole-containing compounds have demonstrated significant anticonvulsant activity in animal models, suggesting their potential in treating epilepsy .
- Mechanism : The anticonvulsant effects are thought to be linked to the modulation of neurotransmitter systems and ion channels involved in seizure activity.
Anti-inflammatory Effects
Recent studies suggest that thiazole derivatives may possess anti-inflammatory properties:
- Research Insight : Compounds with thiazole moieties have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
- Potential Use : This opens avenues for developing new anti-inflammatory drugs targeting conditions such as arthritis and other inflammatory diseases.
Synthesis of Thiazole Derivatives
The synthesis of This compound typically involves multi-step synthetic strategies:
- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate thioketones with α-halo ketones.
- Substitution Reactions : Subsequent reactions may involve nucleophilic substitutions to introduce various substituents on the thiazole ring.
- Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative.
Summary Table of Synthetic Routes
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Thioketone + α-halo ketone | Heat | Moderate |
| 2 | Nucleophilic Substitution | Thiazole intermediate + N-(4-methoxyphenyl)acetyl chloride | Room Temp | High |
| 3 | Acetylation | Acetic anhydride + base | Reflux | High |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to analogs with 4-fluorophenyl (e.g., 9b in ) or 4-bromophenyl (9c) substituents.
- Methoxy Substitution : The 4-methoxyphenyl acetamide group is shared with compound 9e and 4ca , which exhibit moderate bioactivity and synthetic accessibility. This group likely improves solubility and modulates target interactions, as seen in anti-cancer derivatives like compound 40 .
- Hydroxy vs. Methoxy : Hydroxy-substituted analogs (e.g., 4ca) show high synthetic yields but may have reduced stability compared to methoxy derivatives due to tautomerism or oxidation risks .
Tautomerism and Stability
As observed in , acetamide-thiazolidinone hybrids (e.g., 3c) exist as tautomeric mixtures (1:1 ratio of imino and amino forms) . The target compound’s 4-methoxyphenyl group may stabilize the acetamide tautomer, reducing structural ambiguity compared to hydroxy-substituted analogs.
Pharmacological Potential
- Anti-Cancer Activity : Derivatives with 4-methoxyphenyl groups (e.g., compound 40 in ) inhibit cancer cell lines (HCT-1, MCF-7) via sulfonyl-quinazoline interactions. The thiazole core in the target compound may similarly engage kinase targets.
- Binding Affinity : Docking studies in highlight the importance of substituent bulk (e.g., 9c’s 4-bromophenyl group enhances binding vs. 9e’s methoxy group). The target’s 2-chlorophenyl group may optimize steric and electronic complementarity.
Biological Activity
The compound 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a clear picture of its efficacy and mechanisms of action.
- Molecular Formula: C23H23ClN2OS
- Molecular Weight: 410.96 g/mol
- CAS Number: 338957-28-1
Biological Activity Overview
The biological activity of this compound has been investigated through various assays and studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderate activity observed |
A study utilizing quantitative structure-activity relationship (QSAR) analysis confirmed that substituents on the phenyl ring significantly influence the antimicrobial efficacy. Compounds with halogenated phenyl groups were particularly noted for their enhanced activity due to increased lipophilicity, which aids in penetrating bacterial cell membranes .
Anticancer Activity
The anticancer potential of thiazole derivatives, including this compound, has been evaluated against various cancer cell lines. Notable findings include:
-
Cell Lines Tested :
- Human glioblastoma (U251)
- Human melanoma (WM793)
- A431 epidermoid carcinoma cells
- Mechanism of Action :
- IC50 Values :
Case Studies
Several case studies have highlighted the biological activities of thiazole derivatives:
-
Study on Antimicrobial Properties :
A study assessed various thiazole compounds for their antimicrobial properties against S. aureus and E. coli. The results indicated that compounds with chlorinated phenyl groups exhibited superior activity due to their ability to disrupt bacterial cell membranes . -
Antitumor Efficacy Evaluation :
In another study, thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that modifications in the phenyl ring significantly influenced the compounds' ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
